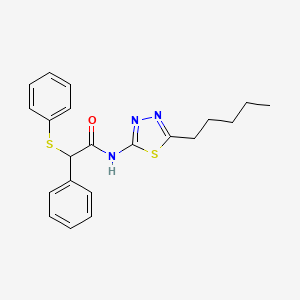
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
説明
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTAC is a thiadiazole derivative that has been synthesized and evaluated for its potential therapeutic properties.
作用機序
The mechanism of action of PTAC is not fully understood, but it is believed to involve the inhibition of COX-2 and the induction of apoptosis in cancer cells. PTAC has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
PTAC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic rats. PTAC has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the main advantages of PTAC is its ease of synthesis and high yield. PTAC has also been shown to have low toxicity and good bioavailability. However, PTAC has some limitations for lab experiments. It is relatively unstable in solution and can undergo hydrolysis under certain conditions. PTAC also has limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of PTAC. One area of research is the development of PTAC analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PTAC in other disease states, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the mechanism of action of PTAC and its effects on cellular signaling pathways warrant further investigation.
Conclusion:
In conclusion, PTAC is a thiadiazole derivative that has been synthesized and evaluated for its potential therapeutic properties. PTAC has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The synthesis of PTAC has been optimized for high yield and purity. PTAC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of PTAC, including the development of PTAC analogs and investigation of its potential therapeutic applications in other disease states.
科学的研究の応用
PTAC has been extensively studied for its potential therapeutic properties. It has been evaluated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. PTAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PTAC has also been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic rats.
特性
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-2-3-6-15-18-23-24-21(27-18)22-20(25)19(16-11-7-4-8-12-16)26-17-13-9-5-10-14-17/h4-5,7-14,19H,2-3,6,15H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRQBLNCDJJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B4114765.png)
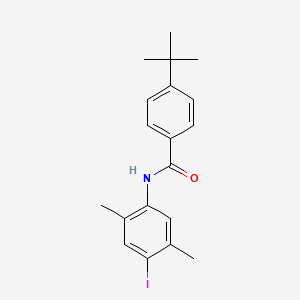
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4114797.png)
![ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4114805.png)
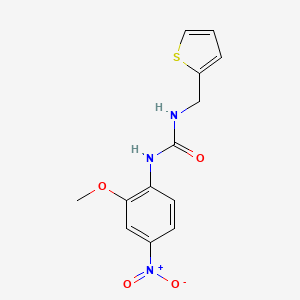
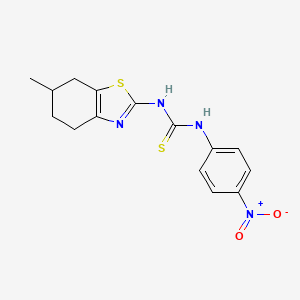
![ethyl 3-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4114818.png)
![3-hydroxy-4-(4-isopropylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4114824.png)
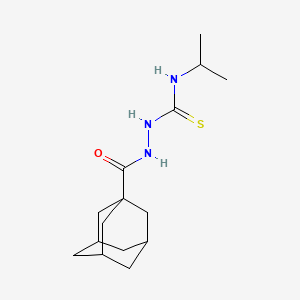
![N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4114834.png)